molecular formula C10H12O4 B3065916 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone CAS No. 65490-08-6

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone

Cat. No. B3065916
CAS RN: 65490-08-6
M. Wt: 196.2 g/mol
InChI Key: KVFDJBFPVMQYFO-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone” is an organic compound with the molecular formula C10H12O4 . It is also known by other names such as Ethanone, 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]- . The compound has a molecular weight of 196.20 .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone” consists of a central ethanone group attached to a phenyl ring. The phenyl ring is substituted at the 2-position with a hydroxy group and at the 4-position with a methoxymethoxy group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.20 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results .

Scientific Research Applications

Structural Analysis

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone and its isomeric structures have been explored using X-ray diffraction techniques and characterized by infrared spectroscopy. These compounds were also studied using density functional theory (DFT) to examine their energetic behaviors in different solvent media, revealing how their total energies decrease with increasing solvent polarity (Șahin et al., 2011).

Pharmaceutical Applications

Paeonol, a derivative of 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone, has been synthesized and tested for its ability to inhibit platelet aggregation, showing potential as an anti-platelet agent (K. G. Akamanchi et al., 1999).

Protective Group in Synthesis

The compound serves as a photoremovable protecting group for carboxylic acids, demonstrating its utility in synthetic chemistry. When photolyzed, the protected compound releases the acid in significant yields, highlighting its potential in various synthetic applications (Walters N. Atemnkeng et al., 2003).

Antimicrobial Properties

It has been reported to possess antimicrobial properties, with studies exploring its binding efficacy with proteins in Staphylococcus aureus and reporting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties (Medicharla SRI SATYA et al., 2022).

Synthesis of Biologically Active Derivatives

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone has been used in the synthesis of various biologically active derivatives, such as chalcone derivatives, demonstrating its versatility in medicinal chemistry (S. R. Katade et al., 2008).

Exploration in Heterocyclic Chemistry

The compound has been used as a building block in heterocyclic chemistry, especially in the synthesis of compounds with potential pharmaceutical applications, such as antimicrobial agents (Atul K. Wanjari, 2020).

properties

IUPAC Name

1-[2-hydroxy-4-(methoxymethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(11)9-4-3-8(5-10(9)12)14-6-13-2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDJBFPVMQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471694
Record name 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone

CAS RN

65490-08-6
Record name 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 60 ml of dimethylformamide were dissolved 5.0 g of 2',4'-dihydroxyacetophenone and 6.37 g of N,N-diisopropylethylamine, and 2.72 ml of chloromethyl methyl ether was gradually added to the solution under ice cooling. The mixture was stirred under ice cooling for 20 minutes and a reaction was carried out at room temperature for 1.5 hours. After the reaction, the reaction mixture was extracted with 300 ml of diethyl ether, and the diethyl ether layer was washed with water (100 ml×2 times), shaken with a saturated aqueous solution of sodium chloride (50 ml×2 times), dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation and the residue was subjected to the silica gel chromatography (3.5 cm in diameter; 72.8 g; n-hexane/ethyl acetate=4/1; 0.3 kg/cm2) to obtain 5.66 g (yield=87.8%) of 2'-hydroxy-4'-methoxymethoxyacetophenone in the form of a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dihydroxy acetophenone (2.0 g, 13.2 mmol) and oven-dried potassium carbonate (4.0 g, 30.0 mmol) in dry acetone (30 mL) was stirred for 10 min. Methoxymethylene chloride (MOMCl) (1.62 mL, 17.2 mmol) was added dropwise to the reaction mixture and the mixture was stirred at room temperature for 24 h. Solvent was evaporated under reduced pressure and water (25 mL) was added. The mixture was extracted with chloroform (3×100 mL) and the organic phase was dried over Na2SO4 and evaporated under reduced pressure. The residue was column chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to afford acetophenone 6a (2.2 g, 87% yield) as a very low melting solid. Rf=0.51 (25% EtOAc-hexanes): mp 38-39° C. IR (KBr) 2959, 2829, 1632, 1579, 1504, 1367, 1262, 1142 cm−1; 1H NMR (300 MHz, CDCl3) δ 7.59 (d, J=8.7 Hz, 1H), 6.51 (m, 2H), 5.15 (s, 2H), 3.42 (s, 3H), 2.51 (s, 3H); 13C NMR (75 MHz, CDCl3) δ 202.6, 164.7, 163.4, 132.3, 114.6, 108.0, 103.6, 93.8, 56.2, 26.1; EIMS (m/z, rel intensity) 196 (M+, 100), 181 (6), 164 (9), 151 (32), 137 (24).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods III

Procedure details

To 1-(2,4-dihydroxyphenyl)ethanone (1.52 g, 10 mmol) in 12 mL acetone was added K2CO3 (1.38 g, 10 mmol) followed by slow addition of chloro(methoxy)methane (885 mg, 11 mmol) with stirring under Ar atmosphere at rt. The reaction mixture was stirred at rt for 4 h and filtered. Solid was washed with EtOAc (80 mL) and the combined filtrate was washed with NaH2PO4 (sat. 50 mL) and water (80 mL) and dried over MgSO4 and concentrated. The crude product was purified with silica chromatography (hexane/EtOAc) to afford 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone as a off-white solid (1.2 g, 61%). MS (ESI) m/z 197 (M+H+).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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